Benzenamine, 2-(diphenylphosphino)-N-methyl-
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Overview
Description
2-(Diphenylphosphino)-N-methylaniline is an organophosphorus compound that features a phosphine group attached to an aniline derivative. This compound is of significant interest in coordination chemistry and catalysis due to its ability to act as a ligand, forming complexes with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-methylaniline typically involves the reaction of diphenylphosphine with N-methylaniline under controlled conditions. One common method is the nucleophilic substitution reaction where diphenylphosphine chloride reacts with N-methylaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of 2-(Diphenylphosphino)-N-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield secondary phosphines.
Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and bases like sodium hydride are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various phosphine derivatives depending on the substituents introduced.
Scientific Research Applications
2-(Diphenylphosphino)-N-methylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-N-methylaniline primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
Bis(diphenylphosphino)methane: Another bidentate ligand with similar coordination properties.
4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin: A ligand with a different backbone but similar phosphine groups.
Uniqueness
2-(Diphenylphosphino)-N-methylaniline is unique due to its specific structure, which allows for selective coordination with metals and its potential for functionalization. This makes it a versatile ligand in various catalytic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
140669-65-4 |
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Molecular Formula |
C19H18NP |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-methylaniline |
InChI |
InChI=1S/C19H18NP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |
InChI Key |
FQHFLBRYDPPDRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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